molecular formula C22H24N2O5S2 B2827019 N-[(2,5-dimethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide CAS No. 1189374-72-8

N-[(2,5-dimethoxyphenyl)methyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide

Cat. No.: B2827019
CAS No.: 1189374-72-8
M. Wt: 460.56
InChI Key: DONBYOGPFYBWKU-UHFFFAOYSA-N
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Description

This compound appears to contain a pyrazolo[3,4-c]pyridine core, which is a bicyclic system with a pyrazole ring fused to a pyridine ring. It also has an acetamide group attached to one of the rings .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would include a bicyclic system (pyrazolo[3,4-c]pyridine), along with various substituents including an ethyl group, a methyl group, and an acetamide group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazolo[3,4-c]pyridine core and the various substituents. The acetamide group, for example, could potentially undergo hydrolysis under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by these structural features .

Scientific Research Applications

Ethyl 6-Amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates Applications Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been studied for their ability to transform into various derivatives, including 1,6-diazanaphthalene, pyrano-[2,3-c]pyrazole, and others, when treated with different nucleophilic reagents. This showcases their versatility in synthesizing a range of chemical compounds (Harb et al., 1989).

Coordination Complexes and Antioxidant Activity Research has explored the synthesis and characterization of pyrazole-acetamide derivatives, leading to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes have been analyzed for their structural properties and antioxidant activity, revealing significant insights into their potential applications (Chkirate et al., 2019).

Insecticidal Assessment Certain acetamide derivatives, such as 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, have been utilized in the synthesis of various heterocycles. These heterocycles have been assessed as potential insecticidal agents against specific pests like the cotton leafworm, Spodoptera littoralis, indicating their potential use in pest management and agricultural applications (Fadda et al., 2017).

Synthesis of Pyridine Derivatives The research has focused on synthesizing various pyridine, pyridazine, and related derivatives, showcasing the chemical versatility and potential applications of these compounds in different fields (Rady & Barsy, 2006).

Synthesis of Heterocyclic Compounds Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been shown to react with various reagents to produce pyran, pyridine, and pyridazine derivatives, further demonstrating the synthetic capabilities and potential applications of these compounds in producing a wide array of heterocyclic compounds (Mohareb et al., 2004).

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S2/c1-15-5-8-18(9-6-15)31(26,27)24(2)19-11-12-30-21(19)22(25)23-14-16-13-17(28-3)7-10-20(16)29-4/h5-13H,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONBYOGPFYBWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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